ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.
Pyrazolo[1,5-a]pyridine: A related compound with a different fusion pattern of the pyrazole and pyridine rings.
Quinolinyl-pyrazoles: Compounds that share the pyrazole ring but are fused with a quinoline ring instead of pyridine
Uniqueness
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride involves the reaction of 2-cyanopyridine with ethyl hydrazinecarboxylate followed by cyclization and subsequent hydrolysis and acidification to obtain the final product.", "Starting Materials": ["2-cyanopyridine", "ethyl hydrazinecarboxylate", "sodium hydroxide", "hydrochloric acid", "ethanol", "water"], "Reaction": ["Step 1: Dissolve 2-cyanopyridine in ethanol and add ethyl hydrazinecarboxylate. Stir the mixture at room temperature for several hours.", "Step 2: Add sodium hydroxide to the reaction mixture and heat to reflux for several hours to promote cyclization.", "Step 3: Cool the reaction mixture and add water to obtain a solid precipitate.", "Step 4: Filter the solid precipitate and wash with water to obtain the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid and heat to reflux for several hours to promote hydrolysis.", "Step 6: Cool the reaction mixture and filter the solid precipitate.", "Step 7: Wash the solid precipitate with water and dry to obtain the final product as a hydrochloride salt."] } | |
CAS No. |
2680539-00-6 |
Molecular Formula |
C9H10ClN3O2 |
Molecular Weight |
227.6 |
Purity |
95 |
Origin of Product |
United States |
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